5-Fluoro-2-hydroxypyridine-4-boronic acid
Description
Significance of Organoboron Compounds in Modern Synthetic Chemistry
Organoboron compounds, particularly boronic acids and their derivatives, have become cornerstones of modern organic synthesis. nih.gov Their rise to prominence is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. cdnsciencepub.comorganic-chemistry.org This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its high functional group tolerance, mild reaction conditions, and the generally low toxicity of boron-containing byproducts. nih.gov
Beyond the Suzuki-Miyaura coupling, organoboron compounds participate in a diverse array of chemical transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as Lewis acid catalysts. The stability and ease of handling of many boronic acids further contribute to their widespread use in both academic and industrial laboratories. nih.gov
The Unique Role of Fluorine and Hydroxyl Functionalities in Pyridine (B92270) Systems
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. researchgate.net In the context of pyridine systems, the high electronegativity of fluorine can alter the electron distribution within the ring, affecting its reactivity and basicity. nih.gov This can be advantageous in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby aiding in membrane permeability. researchgate.net
The hydroxyl group, when attached to a pyridine ring, can exist in equilibrium with its tautomeric pyridone form. This functionality can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological macromolecules. The position of the hydroxyl group on the pyridine ring also influences its electronic properties and reactivity.
Overview of Pyridine Boronic Acids: Synthesis, Reactivity, and Challenges
Pyridine boronic acids are a class of heteroaromatic organoboron compounds that are valuable intermediates in the synthesis of highly substituted pyridine derivatives. The synthesis of pyridine boronic acids can be achieved through several methods, including the reaction of a lithiated or Grignard-derived pyridine with a borate (B1201080) ester, or through palladium-catalyzed C-H borylation of the pyridine ring. arkat-usa.org
The reactivity of pyridine boronic acids is well-established in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the pyridine motif into a wide range of organic molecules. cdnsciencepub.com However, the synthesis and handling of pyridine boronic acids can present challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts can sometimes complicate synthetic procedures. Furthermore, some pyridine boronic acids can be prone to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under certain pH conditions. nih.gov
Contextualizing 5-Fluoro-2-hydroxypyridine-4-boronic acid within Fluorinated Heteroaromatic Boronic Acid Research
This compound is situated within the growing field of fluorinated heteroaromatic boronic acid research. This area of study is driven by the desire to synthesize novel and complex molecules for applications in medicinal chemistry and materials science. researchgate.net The strategic placement of fluorine atoms on heteroaromatic rings can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. researchgate.net
Research in this field focuses on developing new synthetic methods to access these fluorinated building blocks and exploring their reactivity in various chemical transformations. The combination of a fluorine atom and a boronic acid group on a heteroaromatic scaffold, as seen in this compound, provides a powerful tool for the late-stage functionalization of complex molecules and the generation of diverse chemical libraries for drug discovery. nih.govnih.gov The interplay of the electron-withdrawing fluorine and the versatile boronic acid moiety on the pyridine core makes this class of compounds particularly interesting for further investigation. nih.gov
Properties
IUPAC Name |
(5-fluoro-2-oxo-1H-pyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2,10-11H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPMCTLAQCKKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Hydroxypyridine 4 Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, and its various nuclei-specific methods are indispensable for characterizing 5-Fluoro-2-hydroxypyridine-4-boronic acid.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the two protons on the pyridine (B92270) ring. The proton at the C-3 position and the proton at the C-6 position would appear as separate resonances. Their chemical shifts and coupling patterns are influenced by the electronic effects of the adjacent fluorine, hydroxyl, and boronic acid substituents. The hydroxyl protons (from both the pyridinol and boronic acid moieties) would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. Deuterium exchange experiments can confirm the assignment of these labile protons.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated for the five carbons of the pyridine ring and the carbon directly bonded to the boron atom, though the latter can be difficult to observe due to quadrupolar relaxation of the boron nucleus. The chemical shifts are significantly influenced by the substituents:
The carbon atom bonded to the fluorine (C-5) will exhibit a large coupling constant (¹JCF).
The carbon bonded to the hydroxyl group (C-2) will be shifted downfield.
The carbon bearing the boronic acid group (C-4) will also have a characteristic chemical shift.
The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the core structure of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Notes |
| ¹H NMR | H-3 | 7.0 - 8.0 | Expected to show coupling to the fluorine atom (JHF). |
| H-6 | 7.5 - 8.5 | Influenced by the adjacent nitrogen and hydroxyl group. | |
| OH (pyridin-2-ol) | 9.0 - 13.0 | Broad signal, position is solvent and concentration-dependent. | |
| B(OH)₂ | 4.0 - 7.0 | Two broad signals, position is solvent and concentration-dependent. | |
| ¹³C NMR | C-2 | 155 - 165 | Downfield shift due to the electronegative oxygen atom. |
| C-3 | 110 - 125 | Shielded relative to other ring carbons. | |
| C-4 | 120 - 135 (Broad) | Carbon attached to boron; signal may be broadened due to quadrupolar relaxation. | |
| C-5 | 145 - 155 (d, ¹JCF ≈ 230-250 Hz) | Large downfield shift and characteristic large one-bond coupling to fluorine. | |
| C-6 | 140 - 150 | Influenced by the adjacent nitrogen atom. |
Boron-11 (¹¹B) NMR spectroscopy is a powerful tool specifically for probing the environment of the boron atom. researchgate.net The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron center. nih.gov
For this compound in its free, uncomplexed state, the boron atom is trigonal planar (sp² hybridized). This geometry typically results in a broad resonance in the ¹¹B NMR spectrum with a chemical shift in the range of δ 28–33 ppm. sdsu.edumanchester.ac.uk
When the boronic acid interacts with Lewis bases, such as diols or even potentially through intermolecular interactions in the solid state, the boron atom can become tetracoordinate (sp³ hybridized). This change in hybridization and coordination state leads to a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between δ 8–11 ppm. researchgate.netmanchester.ac.uk Therefore, ¹¹B NMR is crucial for studying binding events, determining association constants, and analyzing the equilibrium between the trigonal acid and any tetrahedral boronate species formed. researchgate.netrsc.org
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a very large chemical shift dispersion, making it highly sensitive to subtle changes in its local electronic environment. thermofisher.comnih.gov
In the ¹⁹F NMR spectrum of this compound, a single resonance is expected for the fluorine atom at the C-5 position. The precise chemical shift of this signal provides a unique fingerprint of the molecule. This technique is particularly useful for monitoring reactions or binding events. rsc.org Any change at the boronic acid or hydroxyl group, such as complexation, deprotonation, or reaction, will alter the electronic structure of the pyridine ring, which in turn will be reflected in a change in the ¹⁹F chemical shift. nih.gov This makes ¹⁹F NMR an excellent tool for monitoring the progress of reactions, such as Suzuki-Miyaura cross-couplings, where the boronic acid moiety is consumed.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. surfacesciencewestern.com These methods are excellent for identifying the functional groups present in this compound.
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.
O-H Stretching: Broad and strong absorption bands are expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹. These arise from the O-H stretching vibrations of the hydroxyl group on the pyridine ring and the two O-H groups of the boronic acid moiety, which are often involved in hydrogen bonding.
C-F Stretching: The C-F stretching vibration typically gives rise to a strong absorption band in the FT-IR spectrum in the region of 1100–1350 cm⁻¹. researchgate.net
B-O Stretching: The asymmetric stretching of the B-O bonds in the boronic acid group is a characteristic feature, typically observed as a strong band in the FT-IR spectrum around 1310–1350 cm⁻¹. researchgate.net
C-B Stretching: The C-B bond stretching vibration is expected to appear in the 1070–1184 cm⁻¹ range. researchgate.net
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring are expected in the 1400–1620 cm⁻¹ region. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
| O-H Stretching | -OH, B(OH)₂ | 3200 - 3600 | Broad, strong band in FT-IR due to hydrogen bonding. |
| C-H Stretching | Pyridine Ring | 3000 - 3100 | Aromatic C-H stretching. |
| C=C, C=N Stretching | Pyridine Ring | 1400 - 1620 | Multiple bands corresponding to ring vibrations. researchgate.net |
| B-O Asymmetric Stretching | -B(OH)₂ | 1310 - 1350 | Strong, characteristic absorption in FT-IR. researchgate.net |
| C-F Stretching | C-F | 1100 - 1350 | Strong absorption in FT-IR. researchgate.net |
| C-B Stretching | C-B | 1070 - 1184 | Moderate intensity band. researchgate.net |
| O-B-O Deformation | -B(OH)₂ | 630 - 700 | Out-of-plane deformation. researchgate.net |
To achieve a more precise assignment of the experimental FT-IR and Raman bands, theoretical calculations based on quantum chemistry methods, such as Density Functional Theory (DFT), are often employed. nih.govresearchgate.net In this approach, the molecular geometry of this compound is optimized, and its harmonic vibrational frequencies are calculated.
The calculated frequencies are known to be systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. To correct for this, the theoretical frequencies are typically multiplied by an empirical scaling factor, a procedure known as the Scaled Quantum Mechanical (SQM) force field methodology. researchgate.net This combined experimental and theoretical approach allows for a reliable and detailed assignment of the observed vibrational modes, including complex fingerprint region vibrations, confirming the molecular structure and providing insight into its bonding characteristics. researchgate.netdoi.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For aromatic compounds like this compound, this analysis would reveal information about the electronic transitions within the molecule, particularly the π→π* and n→π* transitions associated with the pyridine ring. The position of the maximum absorbance (λmax) and the molar absorptivity would be key parameters. Factors such as solvent polarity and pH would be expected to influence the absorption spectrum due to the presence of the hydroxyl and boronic acid groups.
Research Findings: A thorough search of scientific databases did not yield any published studies presenting the UV-Vis absorption spectrum or related data for this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. Analysis of this compound would be expected to show a prominent molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would provide valuable information for structural elucidation, showing characteristic losses of functional groups such as -OH, -B(OH)₂, or HF.
Research Findings: No experimental mass spectrometry or high-resolution mass spectrometry data, including specific m/z values or fragmentation patterns, has been published for this compound in the reviewed literature.
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. A crystal structure of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the pyridine ring and the geometry of the boronic acid group.
Research Findings: There are no published reports of the single-crystal X-ray structure of this compound. Consequently, crystallographic data tables are not available.
The presence of both hydrogen bond donors (-OH groups on the boronic acid and the pyridine hydroxyl) and acceptors (the nitrogen atom of the pyridine ring and oxygen atoms) makes this compound an excellent candidate for forming extensive hydrogen-bonding networks. Boronic acids are well-known to form characteristic dimeric synthons. The interplay of these interactions would direct the formation of complex and predictable supramolecular assemblies in the solid state.
Research Findings: In the absence of a crystal structure, any discussion of the specific hydrogen bonding and supramolecular architecture of this compound remains theoretical. No experimental studies on its solid-state assembly have been found.
Research Findings: As no crystallographic information file (CIF) is available for this compound, a Hirshfeld surface analysis cannot be performed.
Advanced Analytical Techniques
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a sample, capable of detecting metals and some non-metals at trace concentrations. While primarily used for metals, ICP-MS can be adapted for the quantification of boron. For a compound like this compound, ICP-MS could be used to precisely quantify the boron content, which is crucial for quality control and for understanding the stoichiometry in various applications. The analysis of fluorine by ICP-MS is challenging due to its high ionization potential but can be achieved through specialized methods.
Research Findings: No specific studies detailing the use of ICP-MS for the elemental quantification of boron or fluorine in this compound have been reported in the scientific literature.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound, XPS would provide critical information about the surface chemistry of the compound in solid form, such as a thin film or powder sample.
The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. High-resolution spectra of individual elements would allow for the identification of their chemical states based on small shifts in the core-level binding energies.
For this compound, XPS analysis is expected to confirm the presence of Boron (B), Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F). The high-resolution B 1s spectrum would be of particular interest. Typically, the binding energy for a B 1s peak corresponding to boron oxides is found around 193 eV. researchgate.net The specific binding energies would reveal the oxidation state and bonding environment of each element on the surface of the sample. For instance, the C 1s spectrum could be deconvoluted to identify carbon atoms in different environments, such as C-C, C-N, C-F, and C-O bonds. Similarly, the O 1s spectrum would distinguish between the hydroxyl groups of the boronic acid moiety and the pyridine ring.
Table 1: Expected Core Level Binding Energies from XPS Analysis of this compound
| Core Level | Expected Binding Energy (eV) | Inferred Chemical Environment |
| B 1s | ~192 - 194 | B(OH)₂ |
| C 1s | ~284 - 288 | Aromatic C-C, C-N, C-F, C-O |
| N 1s | ~399 - 401 | Pyridinic Nitrogen |
| O 1s | ~531 - 533 | B-O -H, Pyridine-O -H |
| F 1s | ~686 - 688 | Aromatic C-F |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. mdpi.com It provides three-dimensional topographical information by scanning a sharp tip at the end of a cantilever across the sample surface. This method is invaluable for characterizing the morphology of thin films or crystalline structures of this compound.
AFM analysis does not require the sample to be conductive and can be performed under various conditions, including ambient air or liquid environments. mdpi.com For this compound, AFM could be used to visualize the surface of a sample prepared, for example, by drop-casting a solution onto a flat substrate like mica or silicon. The resulting images would reveal key topographical features such as grain size, surface roughness, and the presence of any self-assembled structures or crystalline domains.
The manipulation of a surface to create active sites that enhance interactions with external molecules is a key area of study in catalysis and material science, sharing common principles with the interaction of nanoparticle surfaces with biological entities. mdpi.com Understanding the surface topography is therefore crucial. mdpi.com Quantitative analysis of AFM images allows for the calculation of various roughness parameters, which are essential for applications where surface characteristics are critical, such as in sensor development or for controlling crystal growth. For instance, studies on other materials have shown that surface roughness can influence cellular adhesion and uptake. mdpi.com
Table 2: Typical Surface Topography Parameters Obtainable from AFM Analysis
| Parameter | Symbol | Description |
| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations from the mean surface. |
| Root Mean Square Roughness | Rq | The root mean square average of the height deviations from the mean surface. |
| Maximum Peak Height | Rp | The height of the highest peak in the analyzed area. |
| Maximum Valley Depth | Rv | The depth of the deepest valley in the analyzed area. |
| Peak-to-Valley Height | Rz | The sum of the maximum peak height and maximum valley depth. |
Luminescence Spectroscopy for Electronic Properties in Supramolecular Structures
Luminescence spectroscopy is a powerful tool for investigating the electronic properties of molecules and their assemblies. Boronic acids are known to participate in self-assembly through hydrogen bonding to form complex supramolecular structures. researchgate.net The functional groups present in this compound—the pyridine ring, boronic acid, and hydroxyl group—make it an excellent candidate for forming extensive hydrogen-bonded networks.
The study of supramolecular assemblies of pyridine boronic acids with other molecules has revealed that the resulting structures often exhibit interesting photoluminescence properties. rsc.org The emission behavior of these assemblies is highly sensitive to the specific arrangement of the molecules, including factors like π–π stacking interactions. rsc.org Variations in these interactions can induce significant changes in the emission spectra, such as shifts in wavelength or changes in quantum yield. rsc.org
In the context of this compound, luminescence spectroscopy could be used to probe the electronic transitions in its supramolecular structures. By measuring the excitation and emission spectra, one can characterize the energy of the electronic states. The formation of supramolecular assemblies can lead to the appearance of new emission bands, often red-shifted compared to the monomer, which is indicative of intermolecular charge transfer or excimer/exciplex formation. The study of four-coordinate monoboron complexes has shown emission in the bluish-green region in solution, which can be attributed to π-π* and n-π* HOMO-LUMO transitions. mdpi.com These studies provide insight into how structural modifications and intermolecular interactions govern the photophysical properties of boronic acid-containing compounds.
Table 3: Key Photophysical Properties Investigated by Luminescence Spectroscopy
| Property | Symbol | Description |
| Excitation Wavelength | λex | The wavelength of light absorbed by the molecule to reach an excited state. |
| Emission Wavelength | λem | The wavelength of light emitted as the molecule returns to the ground state. |
| Stokes Shift | Δλ | The difference in wavelength between the positions of the band maxima of the absorption and emission spectra. |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. |
Computational Chemistry and Theoretical Studies on 5 Fluoro 2 Hydroxypyridine 4 Boronic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide array of properties for 5-Fluoro-2-hydroxypyridine-4-boronic acid, including its geometry, vibrational modes, and electronic characteristics. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation.
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-B (carbon-boron) bond of the boronic acid group [-B(OH)₂]. Different orientations of the two hydroxyl (-OH) groups relative to the pyridine (B92270) ring can lead to various conformers with distinct energies. Theoretical studies on similar fluorinated boronic acids suggest that the most stable conformer is often stabilized by intramolecular hydrogen bonds, for instance, between a hydroxyl group's hydrogen and the nitrogen or fluorine atom of the pyridine ring. researchgate.net The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's ground-state structure.
Table 1: Representative Data from Geometry Optimization of a Pyridine Boronic Acid Derivative This table illustrates the type of data obtained from a geometry optimization calculation. Values are representative and not specific to this compound.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C4-B | ~1.55 Å |
| Bond Length | B-O1 | ~1.37 Å |
| Bond Length | B-O2 | ~1.37 Å |
| Bond Angle | C4-B-O1 | ~121° |
| Bond Angle | O1-B-O2 | ~117° |
| Dihedral Angle | C3-C4-B-O1 | ~180° (anti-periplanar) |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.
For this compound, these calculations can identify characteristic vibrational modes. For example, the O-H stretching frequencies of the boronic acid and pyridine hydroxyl groups, the B-O stretching, and the C-F stretching modes would appear at distinct regions in the predicted spectrum. researchgate.net By comparing these theoretical spectra with experimental data, a precise assignment of the observed spectral bands can be achieved, providing a powerful tool for structural confirmation. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table shows typical frequency ranges predicted by DFT for the functional groups present in the target molecule. Specific values require dedicated calculations.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (Pyridine) | C-OH | ~3500-3600 |
| O-H Stretch (Boronic Acid) | B(OH)₂ | ~3400-3500 |
| C=C/C=N Stretch (Ring) | Pyridine Ring | ~1400-1600 |
| B-O Stretch | B(OH)₂ | ~1300-1400 |
| C-F Stretch | C-F | ~1100-1250 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ijesit.com
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can map the electron density distribution of these orbitals and quantify the energy gap, providing insight into its electronic behavior and potential for intramolecular charge transfer. researchgate.net
Table 3: Frontier Molecular Orbital Energy Parameters This table presents the type of electronic parameters derived from DFT calculations. Values are illustrative.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule and predict its reactive sites. researchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms, the nitrogen atom, and the fluorine atom due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups. mdpi.com This analysis is invaluable for predicting how the molecule will interact with other reagents, including its hydrogen bonding capabilities and sites for chemical reactions. youtube.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). wikipedia.org This method quantifies charge transfer and delocalization effects by examining interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). uni-muenchen.de
Advanced Quantum Chemical Methods (e.g., Møller–Plesset Perturbation Theory, Coupled Cluster)
While DFT is highly effective, more computationally intensive methods are sometimes employed for higher accuracy, especially when dealing with electron correlation effects that DFT may not fully capture.
Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the initial Hartree-Fock approximation by including electron correlation. wikipedia.org The second-order correction (MP2) is the most common and provides a significant improvement in accuracy for calculating interaction energies and molecular properties. citizendium.orgsmu.edu For this compound, MP2 calculations could offer a more refined prediction of its geometry and interaction energies compared to standard DFT methods. researchgate.net
Coupled Cluster (CC) theory is considered one of the "gold standards" in quantum chemistry for its high accuracy in describing electron correlation. arxiv.org Methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) can yield results that are very close to experimental values. aps.org Due to their high computational cost, these methods are typically used for smaller molecules or as benchmarks to validate the accuracy of less expensive methods like DFT for larger systems. Applying such methods to this compound would provide highly reliable data on its electronic energy and structure.
Assessment of Basis Set Superposition Error (BSSE)
In quantum chemical calculations, particularly those involving non-covalent interactions between two or more molecular fragments (an intermolecular complex), the choice of a finite basis set can introduce a systematic error known as the Basis Set Superposition Error (BSSE). wikipedia.org This error arises because the basis functions of one molecule can be "borrowed" by a nearby molecule within the complex, artificially lowering the energy of the system and leading to an overestimation of the interaction energy. wikipedia.orguni-muenchen.de
The magnitude of the BSSE is influenced by the size of the basis set used; smaller basis sets tend to produce larger errors. pku.edu.cn As the basis set approaches completeness, the BSSE diminishes. pku.edu.cn The error is generally more significant for calculations that include electron correlation compared to Hartree-Fock level calculations. pku.edu.cn
To correct for this, the counterpoise (CP) correction method is widely employed. wikipedia.org This technique involves calculating the energies of the individual molecular fragments (monomers) using the same extended basis set that is available in the complex. This is achieved by introducing "ghost orbitals"—basis functions centered on the atomic positions of the partner molecule(s) but without any electrons or nuclei. wikipedia.org The BSSE is then calculated as the difference between the energies of the monomers with and without the ghost orbitals. This correction provides a more accurate estimation of the true interaction energy.
For a system involving this compound, assessing BSSE would be critical in studies of its dimerization, its interaction with solvent molecules, or its binding within a protein active site.
Table 1: The Counterpoise Correction Procedure
| Step | Calculation | Description |
|---|---|---|
| 1 | E(AB) | Energy of the interacting complex (e.g., dimer of the title compound). |
| 2 | E(A) and E(B) | Energies of the isolated monomers in their own basis sets. |
| 3 | E(A···gB) and E(gA···B) | Energies of each monomer with the addition of "ghost" basis functions from the other monomer. |
| 4 | BSSE Calculation | The error is calculated for each monomer and summed to find the total BSSE. |
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transient species like transition states and intermediates.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
A transition state (TS) represents a first-order saddle point on a potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. missouri.edu Locating the precise geometry and energy of a transition state is fundamental to understanding a reaction's kinetics. Once a TS is located, its identity must be confirmed. This is done first by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
To further confirm that the located TS connects the correct reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netuni-muenchen.de The IRC is defined as the minimum energy reaction pathway, in mass-weighted coordinates, that leads from the transition state downhill to the reactant and product minima. missouri.eduuni-muenchen.descm.com By tracing this path, researchers can verify the connectivity of the stationary points on the potential energy surface and gain a step-by-step view of the geometric changes that occur during the reaction. missouri.eduq-chem.com
For a reaction involving this compound, such as a Suzuki-Miyaura cross-coupling, IRC calculations would be essential to confirm that the computed transition state for a key step, like transmetalation, indeed connects the correct palladium intermediate with the boronic acid to form the subsequent intermediate.
Computational Insights into Cross-Coupling Pathways and Selectivity
Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational methods, particularly Density Functional Theory (DFT), are frequently used to elucidate the complex catalytic cycles of these reactions. nih.gov These studies provide insights into the energies of intermediates and transition states for the three main steps: oxidative addition, transmetalation, and reductive elimination.
Computational analyses have been crucial in understanding the role of the base, which is required to activate the boronic acid. nih.gov Models can evaluate different proposed mechanisms, such as whether the base first interacts with the palladium complex or with the boronic acid to form a more nucleophilic boronate species. nih.gov For a substrate like this compound, theoretical studies can predict its reactivity and selectivity. For instance, calculations can help anticipate the potential for competitive side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source), which can lower the yield of the desired cross-coupled product. nih.gov By modeling the energy barriers for the desired coupling pathway versus potential side reactions, computational chemistry can guide the optimization of experimental conditions. nih.gov
Theoretical Studies on Tautomeric Equilibria in Substituted Pyridinols
2-Hydroxypyridines, including this compound, can exist in equilibrium between two tautomeric forms: the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form. nih.gov The position of this equilibrium is sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent. nih.govsemanticscholar.org
Theoretical calculations have proven to be highly effective in predicting the relative stabilities of these tautomers. nih.gov Studies on halogen-substituted 2-hydroxypyridines have shown that in the gas phase, the lactim tautomer is generally the most stable form. nih.gov However, the relative populations of the tautomers depend on the position of the halogen substituent. Specifically, chlorination at the 5- or 6-position strongly stabilizes the lactim form. nih.gov Conversely, in polar solvents, the more polar lactam tautomer is often significantly stabilized, potentially becoming the dominant species in solution. nih.govnih.gov
For this compound, the electron-withdrawing fluorine atom at the 5-position is expected to influence the tautomeric equilibrium. Based on trends from similar compounds, it would be predicted to favor the 2-hydroxy (lactim) tautomer in the gas phase or non-polar environments. nih.gov Computational studies can quantify this effect by calculating the relative free energies of both tautomers, providing crucial information for understanding its chemical behavior and intermolecular interactions.
Table 2: Predicted Tautomeric Preference based on Computational Trends
| Compound System | Environment | Dominant Tautomer (Predicted) | Rationale |
|---|---|---|---|
| 5-Halo-2-hydroxypyridine | Gas Phase | Lactim (Hydroxy) | Halogen substitution at position 5 stabilizes the lactim form. nih.gov |
| 2-Hydroxypyridine (B17775) | Polar Solvent | Lactam (Pyridone) | The greater polarity of the lactam form is stabilized by polar solvent molecules. nih.gov |
Molecular Docking Studies for Binding Site Interactions with Chemical Entities (Focus on Theoretical Binding Modes)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule, typically a protein receptor. bhu.ac.in This method is essential in drug discovery for screening virtual libraries of compounds and for generating hypotheses about how a specific ligand interacts with its biological target. nih.gov
Boronic acids are a well-established class of enzyme inhibitors, known for their ability to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in enzyme active sites. nih.gov Molecular docking studies of this compound would aim to predict its binding mode within a target protein. The simulation would explore various possible conformations of the ligand within the binding pocket, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and potential covalent interactions. biointerfaceresearch.com
A typical docking simulation for this compound would predict:
Binding Affinity: An estimated free energy of binding (often in kcal/mol), which ranks its potential potency.
Binding Pose: The most likely three-dimensional orientation of the molecule in the active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic contacts with the pyridine ring, the fluoro and hydroxyl substituents, and the boronic acid group. The boronic acid moiety would be of particular interest for its potential to form covalent adducts with catalytic residues. nih.gov
Table 3: Hypothetical Docking Results for this compound
| Parameter | Predicted Outcome |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | Low micromolar (µM) |
| Key Interacting Residues | |
| Covalent Interaction | Ser195 (Boronic acid) |
| Hydrogen Bond | Gln77 (Pyridine N-H), Asp189 (Pyridine OH) |
Note: This table is illustrative and does not represent actual experimental data.
Chemometrics and Machine Learning Applications in Boronic Acid Chemical Research
Chemometrics and machine learning (ML) are data-driven disciplines that use statistical and computational methods to extract meaningful information from chemical data. dp.technih.gov These approaches are increasingly applied in chemistry to build predictive models, optimize experiments, and gain deeper insights into structure-property relationships. nih.gov
In the context of boronic acid research, ML models can be developed for various purposes:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate structural or physicochemical features of a series of boronic acid derivatives with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts.
Reaction Optimization: Machine learning algorithms can be used to predict the optimal conditions (e.g., catalyst, ligand, base, temperature) for cross-coupling reactions, reducing the time and resources required for experimental optimization. nih.gov
Property Prediction: As demonstrated in recent studies, ML models can be trained to predict fundamental chemical properties of boron-based compounds, such as their Lewis acidity. themoonlight.ioarxiv.org These models can identify the key molecular descriptors that govern a particular property, bridging the gap between complex computational data and chemical intuition. arxiv.org
For a molecule like this compound, these techniques could be used to predict its solubility, pKa, or potential as an enzyme inhibitor based on models trained on larger datasets of related boronic acids.
Table 4: Stages of Developing a Machine Learning Model for Boronic Acids
| Stage | Description | Example |
|---|---|---|
| 1. Data Collection | Compile a dataset of boronic acids with known properties (e.g., bioactivity, reaction yield). | A set of 200 boronic acids with measured IC50 values against a specific enzyme. |
| 2. Feature Engineering | Calculate molecular descriptors (e.g., electronic, steric, topological) for each compound. | Hammett parameters, molecular weight, logP, Morgan fingerprints. themoonlight.io |
| 3. Model Training | Select an ML algorithm (e.g., random forest, support vector machine) and train it on the dataset. | The model learns the relationship between the descriptors and the target property. |
| 4. Model Validation | Assess the model's predictive performance on a separate test set of data. | Calculation of metrics like R² (coefficient of determination) and RMSE (root-mean-square error). |
Applications of 5 Fluoro 2 Hydroxypyridine 4 Boronic Acid in Advanced Organic Synthesis
Building Block for the Synthesis of Complex Heterocyclic Scaffolds
5-Fluoro-2-hydroxypyridine-4-boronic acid is a key building block for constructing complex heterocyclic scaffolds, which are central to the development of new pharmaceuticals and agrochemicals. The boronic acid group is particularly amenable to carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
This reaction allows for the precise and efficient coupling of the pyridine (B92270) core with various aryl, heteroaryl, or vinyl partners. The presence of the fluorine atom and hydroxyl group can influence the reactivity of the boronic acid and provide additional sites for functionalization, enabling the synthesis of highly substituted and intricate molecular designs. The stability and reactivity of pyridyl boronic acids can be influenced by factors such as pH and the position of the boronic acid group relative to the nitrogen atom. For instance, 2-pyridyl boronic acids are known to be prone to protodeboronation (loss of the boronic acid group), a challenge that chemists have addressed through the development of more stable boronate esters or by generating the boronic acid in situ.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1427305-76-7 |
| Molecular Formula | C₅H₅BFNO₃ |
| Molecular Weight |
Integration into Supramolecular Assemblies and Frameworks
Construction of Hydrogen-Bonded Supramolecular Networks
This compound is a highly functionalized molecule with significant potential for the construction of intricate hydrogen-bonded supramolecular networks. The formation of these higher-order structures is dictated by the specific hydrogen bond donor and acceptor sites within the molecule. The primary functional groups involved are the boronic acid [-B(OH)₂], the pyridinol ring (containing both a hydroxyl group and a nitrogen atom), and the fluorine atom.
The boronic acid group is a potent hydrogen bond donor, capable of forming strong interactions with acceptors such as carboxylates or other Lewis basic sites. researchgate.net Similarly, the hydroxyl group of the pyridinol moiety can act as a hydrogen bond donor. The nitrogen atom within the pyridine ring and the oxygen of the hydroxyl group serve as hydrogen bond acceptors. This combination of donors and acceptors allows for the formation of robust and predictable self-complementary hydrogen-bonding motifs or for co-assembly with other molecules.
These interactions can lead to the formation of diverse supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and complex three-dimensional frameworks. researchgate.net The directionality and strength of these hydrogen bonds guide the self-assembly process, producing highly ordered crystalline materials. nih.gov The fluorine substituent can further influence the crystal packing and network topology through weaker C-H···F interactions, adding another layer of control over the supramolecular architecture. The resulting networks can create porous materials with potential applications in gas storage, separation, or catalysis.
| Functional Group | Hydrogen Bonding Role | Potential Interacting Partners | Resulting Supramolecular Motif |
| Boronic Acid (-B(OH)₂) | Donor | Carboxylates, Pyridyl Nitrogen, Amides | Dimer, Chain, Sheet |
| Pyridinol (-OH) | Donor | Carbonyls, Other Hydroxyls, Amines | Chain, Network |
| Pyridinol (N, O) | Acceptor | Boronic Acids, Carboxylic Acids, Water | Co-crystal, Hydrated Network |
| Fluoro (-F) | Weak Acceptor | C-H groups | Crystal Packing Modifier |
Design of Boron-Containing Functional Molecules and Materials
The unique electronic properties of the boron atom in this compound make it a valuable component in the design of functional molecules and materials. Its ability to switch between trigonal planar (sp²) and tetrahedral (sp³) hybridization states is central to its utility in enzyme inhibition and chemical sensing.
Boronic acids are well-established as effective inhibitors of various enzymes, particularly serine proteases. researchgate.net Their mechanism of action often relies on their ability to act as transition-state analogues. The boron atom, being a Lewis acid, can accept a lone pair of electrons from a nucleophilic residue (like the serine hydroxyl group in an enzyme's active site) to form a stable, tetrahedral boronate adduct. researchgate.net
This tetrahedral intermediate closely mimics the geometry of the transient tetrahedral species formed during natural substrate hydrolysis, such as the hydrolysis of peptide or phosphate (B84403) bonds. researchgate.net By forming this stable mimic of the transition state, the boronic acid inhibitor binds tightly to the enzyme's active site, effectively blocking its catalytic activity. This principle of "boron-phosphate mimicry" is a cornerstone of designing potent enzyme inhibitors. The specific structure of this compound, with its substituted pyridine ring, allows for further interactions within the enzyme's binding pocket, potentially enhancing both the potency and selectivity of the inhibition.
| Feature | Role in Enzyme Inhibition | Principle |
| Boron Atom | Forms a covalent bond with active site nucleophile (e.g., Serine) | Lewis Acid-Base Interaction |
| Tetrahedral Adduct | Mimics the high-energy transition state of substrate hydrolysis | Transition-State Analogue |
| Pyridine Ring | Provides secondary binding interactions (e.g., hydrogen bonding, π-stacking) | Specificity and Affinity Enhancement |
The ability of boronic acids to engage in reversible covalent interactions with diols is a key principle exploited in the design of chemosensors and stimuli-responsive materials. Phenylboronic acids are known to form cyclic boronate esters with 1,2- or 1,3-diols, a reaction that is typically fast and reversible, particularly in aqueous media. nih.govresearchgate.net This interaction forms the basis for sensors designed to detect sugars and other polyol-containing biomolecules.
For this compound, the binding of a diol to the boronic acid moiety would induce a change in the hybridization of the boron atom from sp² to sp³. This geometric and electronic perturbation can, in turn, affect the photophysical properties (e.g., fluorescence) of the pyridinol fluorophore. This change in fluorescence upon binding can be used as a detectable signal for the presence of the target diol, forming the basis of a chemosensor.
Furthermore, this reversible diol-binding capability can be integrated into polymer networks or hydrogels to create stimuli-responsive materials. researchgate.net For example, a hydrogel functionalized with this boronic acid could swell or shrink in response to changes in glucose concentration, providing a mechanism for a self-regulating drug delivery system. researchgate.net The chemical recognition is highly dependent on pH, as the boronate-diol interaction is strongest when the boronic acid is in its tetrahedral boronate form, which is favored at higher pH. This provides an additional pH-responsive characteristic to the material. researchgate.net
| Stimulus | Chemical Recognition Principle | Material Response / Signal | Potential Application |
| Diols (e.g., Glucose) | Reversible formation of a cyclic boronate ester | Change in fluorescence, swelling/shrinking of a hydrogel | Glucose sensors, insulin (B600854) delivery systems |
| pH | Shift in equilibrium between trigonal boronic acid and tetrahedral boronate | Altered affinity for diols, change in material properties | pH-responsive materials, controlled release |
Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Hydroxypyridine 4 Boronic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. nih.govrsc.org Future research on 5-Fluoro-2-hydroxypyridine-4-boronic acid should prioritize the development of more efficient and environmentally benign synthetic routes. Current methods, while effective, may rely on harsh reagents, multi-step processes, and generate significant waste.
Key areas for future investigation include:
Catalytic C-H Borylation: Direct C-H borylation of the 5-fluoro-2-hydroxypyridine (B1303129) scaffold using iridium or rhodium catalysts presents a promising atom-economical approach. nih.gov This would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.
Mechanochemical Synthesis: The use of ball milling and other mechanochemical techniques could offer a solvent-free or low-solvent alternative to traditional solution-phase synthesis, reducing both environmental impact and reaction times. researchgate.net
Biocatalytic Approaches: Exploring enzymatic pathways for the synthesis of functionalized pyridine (B92270) derivatives could lead to highly selective and sustainable production methods under mild conditions.
Phase-Switch Chemistry: Implementing phase-switch strategies using boronic acids as productive tags could facilitate purification and reduce the reliance on chromatography, a major source of solvent waste in organic synthesis. acs.org
Exploration of Novel Reactivity Modes and Catalytic Systems
The reactivity of this compound is largely centered around the well-established Suzuki-Miyaura cross-coupling reaction. acs.orgorganic-chemistry.orgnih.gov While this is a powerful tool, future research should aim to uncover and exploit novel modes of reactivity and develop new catalytic systems to broaden its synthetic utility.
Unexplored avenues include:
Boronic Acid Catalysis: Investigating the potential of this compound itself to act as a catalyst for various organic transformations is a compelling area of research. rsc.orgresearchgate.netualberta.caumanitoba.ca The Lewis acidic nature of the boron center, modulated by the electronic properties of the fluorinated pyridine ring, could enable unique catalytic activities.
New Catalysts for Cross-Coupling: The development of novel palladium, nickel, or copper-based catalytic systems could enhance the efficiency and scope of cross-coupling reactions involving this boronic acid, particularly with challenging substrates. acs.orgorganic-chemistry.orgnih.govsigmaaldrich.comresearchgate.net This includes catalysts that are more air- and moisture-stable, as well as those that can operate at lower catalyst loadings.
Dual Catalytic Systems: Combining this compound with other catalytic systems, such as photoredox or enzymatic catalysis, could unlock unprecedented transformations and allow for the construction of highly complex molecular architectures in a single step. nih.gov
| Research Area | Potential Advancement | Impact |
| Boronic Acid Catalysis | Utilization as a Lewis acid catalyst for reactions like amide bond formation or Friedel-Crafts alkylations. | Expands the utility of the compound beyond a simple building block. |
| Novel Cross-Coupling Catalysts | Development of more robust and efficient catalysts for Suzuki-Miyaura and other cross-coupling reactions. | Improved yields, broader substrate scope, and more sustainable processes. |
| Dual Catalysis | Integration with photoredox or biocatalysis to enable novel, one-pot transformations. | Access to new chemical space and more efficient synthesis of complex molecules. |
Advanced Computational Modeling for Predictive Synthesis and Material Design
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules. nih.gov Advanced computational modeling can provide invaluable insights into the reactivity of this compound, guiding the development of new synthetic methods and the design of novel materials.
Future research in this area should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate reaction mechanisms, predict the outcomes of catalytic cycles, and understand the electronic properties of the molecule. rsc.orgrsc.orgacs.orgnih.govmdpi.com This can aid in the rational design of more efficient catalysts and the prediction of novel reactivity. The influence of the fluorine substituent on the acidity and reactivity of the boronic acid is a key area for computational investigation. rsc.orgemerginginvestigators.org
Predictive Modeling for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions for reactions involving this compound. aalto.finih.govacs.orgresearchgate.net This data-driven approach can accelerate reaction optimization and reduce the number of experiments required.
In Silico Materials Design: Computational screening can be used to predict the properties of polymers or other materials incorporating the this compound moiety. This could lead to the discovery of new materials with tailored electronic, optical, or biological properties.
Integration into Emerging Areas of Chemical Research (e.g., Flow Chemistry, Photo-Redox Catalysis)
The integration of this compound into emerging areas of chemical research promises to unlock new synthetic possibilities and enhance process efficiency.
Promising future directions include:
Continuous Flow Chemistry: The use of microreactors and continuous flow systems can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govrsc.orgrsc.orgtudelft.nldigitellinc.comresearchgate.net Developing flow-based syntheses and applications of this compound could lead to more efficient and scalable manufacturing processes.
Photo-Redox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govdigitellinc.comresearchgate.net Exploring the use of this compound in photoredox-mediated reactions could open up new avenues for its functionalization and the synthesis of novel compounds. nih.govacs.org The activation of the boronic acid via a Lewis base in a photoredox cycle is a particularly interesting avenue for exploration. nih.gov
| Emerging Area | Potential Application | Benefits |
| Flow Chemistry | Continuous synthesis of the boronic acid and its derivatives; in-line reaction monitoring and optimization. | Enhanced safety, scalability, and process control. |
| Photo-Redox Catalysis | Generation of radical intermediates for novel C-C and C-heteroatom bond formations. | Mild reaction conditions and access to unique reactivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
